molecular formula C13H11NO4S B5833050 2-hydroxy-N-(phenylsulfonyl)benzamide

2-hydroxy-N-(phenylsulfonyl)benzamide

Cat. No.: B5833050
M. Wt: 277.30 g/mol
InChI Key: LFHJMHMAAUMJTO-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(phenylsulfonyl)benzamide is a benzamide derivative characterized by a hydroxyl group at the ortho position of the benzoyl ring and a phenylsulfonyl substituent on the amide nitrogen. This structural motif confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl group) and enhanced electron-withdrawing effects (from the sulfonyl group).

Properties

IUPAC Name

N-(benzenesulfonyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-12-9-5-4-8-11(12)13(16)14-19(17,18)10-6-2-1-3-7-10/h1-9,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHJMHMAAUMJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(phenylsulfonyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(phenylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products

    Oxidation: Products include 2-sulfonylbenzoic acid or 2-sulfonylbenzophenone.

    Reduction: Products include 2-hydroxy-N-(phenylamino)benzamide.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

2-hydroxy-N-(phenylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(phenylsulfonyl)benzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific enzyme or biological target.

Comparison with Similar Compounds

2-Hydroxy-N-(3-Trifluoromethyl-Phenyl)-Benzamide Derivatives

  • Structural Variation : Replacement of the phenylsulfonyl group with a 3-trifluoromethylphenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability.
  • Synthesis : Yields for these derivatives range between 83–96% (vs. 50% for phenylsulfonyl analogs), attributed to favorable crystallinity and purification ease .
  • Characterization : All derivatives were confirmed via FTIR, ¹H-/¹³C-NMR, and ESI-MS, with fragmentation patterns distinct from sulfonyl-containing analogs due to trifluoromethyl group stability .

N-Salicyloyltryptamine (2-Hydroxy-N-[2-(1H-Indol-3-yl)ethyl]-Benzamide)

  • Bioactivity : Exhibits anticonvulsant and muscle relaxant effects via modulation of TNF-α, IL-1β, and ROS pathways, contrasting with the apoptosis-targeting mechanism of phenylsulfonyl analogs .
  • Synthesis : Prepared via in-house methods with patented protocols, highlighting scalability differences compared to sulfonyl derivatives .

Crystallographic and Hydrogen-Bonding Comparisons

2-Hydroxy-N-(5-Nitro-2-Thiazolyl)Benzamide (TIZ)

  • Crystal Packing : Forms extended hydrogen-bonded networks (C=O⋯H–O and N–H⋯O=S interactions) similar to phenylsulfonyl analogs but with shorter S–O bonds (1.423 Å vs. 1.442 Å in sulfonyl derivatives), influencing solubility .
  • Biological Relevance : Used as an antiparasitic agent (similar to nitazoxanide, NTZ), whereas phenylsulfonyl derivatives target cancer pathways .

N-Hydroxy-4-Phenylacetylamino-N-p-Tolyl-Benzamide (HPAPB)

  • Pharmacokinetics : Exhibits lower toxicity (LD₅₀ = 1.29 g/kg) than 2-hydroxy-N-(phenylsulfonyl)benzamide derivatives, despite comparable tumor suppression in HepG2 and A549 cell lines .

Functional Group Replacements and Bioisosteres

Tetrazole and Acylsulfonamide Analogs

  • Dual MCL-1/BCL Inhibition : this compound derivatives (e.g., compound 7b ) show IC₅₀ values < 100 nM, outperforming tetrazole bioisosteres in apoptosis induction .
  • Synthetic Challenges : Debenzylation steps for phenylsulfonyl derivatives yield moderate purity (50–60%), necessitating advanced chromatographic techniques .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Yield (%) Melting Point (°C) Key Bioactivity Toxicity (LD₅₀)
This compound 50 160–162 (decomp) Dual MCL-1/BCL inhibition 0.77 g/kg
2-Hydroxy-N-(3-CF₃-Ph)-benzamide 83–96 145–148 Antifungal/antibacterial N/A
N-Salicyloyltryptamine 34 96 Anticonvulsant N/A
HPAPB 60 180–182 Antitumor (HepG2, A549) 1.29 g/kg

Table 2: Hydrogen-Bonding Parameters in Crystal Structures

Compound Hydrogen Bond Type Bond Length (Å) Graph Set Notation
This compound O–H⋯O=S, N–H⋯O 1.442 (S–O) R₂²(8)
TIZ O–H⋯N, N–H⋯O 1.423 (S–O) C(4)
NTZ O–H⋯O (acetyloxy group) 1.405 (C=O) R₂²(10)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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